2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone

Vue d'ensemble

Description

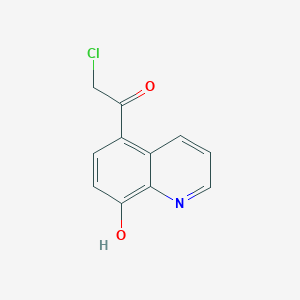

2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone is a chemical compound with the molecular formula C11H8ClNO2 and a molecular weight of 221.64 g/mol. It is known for its unique structure, which includes a chloroacetyl group attached to an 8-hydroxyquinoline moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone typically involves the reaction of 8-hydroxyquinoline with chloroacetyl chloride in the presence of a base such as pyridine . The reaction is carried out under an inert atmosphere at room temperature to ensure the stability of the reactants and products. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure the consistency and safety of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The hydroxy group can be oxidized to form quinone derivatives.

Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or primary amines in the presence of a base.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution: Formation of amides or thioethers.

Oxidation: Formation of quinone derivatives.

Reduction: Formation of alcohol derivatives.

Applications De Recherche Scientifique

Pharmacological Properties

The compound exhibits a range of pharmacological activities, including:

- Antimicrobial Activity : Studies have shown that 8-hydroxyquinoline derivatives, including 2-chloro-1-(8-hydroxyquinolin-5-YL)ethanone, possess significant antimicrobial properties. They have been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives with specific aryl groups have shown potent activity against Staphylococcus aureus and Pseudomonas aeruginosa .

- Antiviral Activity : Research has indicated that certain derivatives of 8-hydroxyquinoline can inhibit viral replication. For example, compounds derived from 8-hydroxyquinoline have been evaluated for their activity against dengue virus, showing promising results in vitro .

- Anticancer Activity : The compound's structure allows it to interact with cellular mechanisms involved in cancer progression. Some studies have highlighted its potential to induce apoptosis in cancer cells and inhibit tumor growth .

Therapeutic Uses

The potential therapeutic applications of this compound are vast:

- Respiratory Diseases : As indicated in patent literature, derivatives of 8-hydroxyquinoline may be formulated into medications targeting respiratory conditions by acting as muscarinic receptor antagonists and β2 adrenergic receptor agonists .

- Infectious Diseases : Given its antimicrobial and antiviral properties, the compound could be developed into treatments for various infections, including those caused by resistant bacterial strains or viral pathogens such as dengue and potentially COVID-19 .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

Mécanisme D'action

The mechanism of action of 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone is primarily attributed to its ability to interact with biological molecules. The hydroxyquinoline moiety can chelate metal ions, disrupting essential metal-dependent processes in microorganisms and cancer cells . Additionally, the compound can interfere with DNA synthesis and repair mechanisms, leading to cell death .

Comparaison Avec Des Composés Similaires

Similar Compounds

8-Hydroxyquinoline: Shares the hydroxyquinoline moiety but lacks the chloroacetyl group.

5-Chloro-8-hydroxyquinoline: Similar structure with a chloro group at a different position.

2-Chloro-1-(indolin-5-yl)ethanone: Contains a similar chloroacetyl group but with an indole moiety instead of hydroxyquinoline.

Uniqueness

2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone is unique due to the presence of both the chloroacetyl and hydroxyquinoline groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various scientific fields, making it a valuable compound for research and development.

Activité Biologique

2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone, a compound featuring an 8-hydroxyquinoline moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and neuroprotective properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₈ClN₁O₂

- Molecular Weight : 221.64 g/mol

- CAS Number : 99973-51-0

The presence of a chloro group and a hydroxyl group enhances the compound's reactivity and biological interactions. Its ability to chelate metal ions is particularly significant in its biological activity.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties, demonstrating significant inhibitory effects against various bacterial strains.

Research Findings

- Minimum Inhibitory Concentration (MIC) : Studies indicate MIC values often in the low micromolar range, suggesting potent antimicrobial activity.

- Testing Methods : Researchers typically employ broth or agar dilution methods to assess efficacy against bacterial strains such as E. coli, S. aureus, and P. aeruginosa .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 1 × 10⁻⁴ |

| S. aureus | 1 × 10⁻⁴ |

| P. aeruginosa | 1 × 10⁻⁴ |

Anticancer Activity

The compound’s potential in oncology is attributed to its ability to induce apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) : The interaction with metal ions leads to ROS generation, contributing to cytotoxic effects on cancer cell lines.

- Cell Viability Assays : Methods such as MTT assays are used to evaluate cytotoxicity, revealing promising IC50 values for various cancer types .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 12 |

| A549 | 18 |

Neuroprotective Effects

Research indicates that this compound may have implications in neurodegenerative diseases such as Alzheimer’s.

Findings

- Chelation of Metal Ions : The compound can modulate metal ion levels, potentially reducing amyloid-beta aggregation associated with Alzheimer’s pathology .

- In Vitro Studies : Neuronal cell cultures treated with the compound showed reduced aggregation of amyloid-beta, suggesting a protective effect against neurodegeneration.

Case Studies

Several studies have highlighted the biological activities of related compounds in the same class:

- Antimicrobial Efficacy : A study reported that derivatives of 8-hydroxyquinoline exhibited MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli .

- Anticancer Potential : Another research indicated that modifications to the quinoline structure enhanced cytotoxicity against breast cancer cells, with derivatives showing improved potency compared to the parent compound .

Propriétés

IUPAC Name |

2-chloro-1-(8-hydroxyquinolin-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c12-6-10(15)7-3-4-9(14)11-8(7)2-1-5-13-11/h1-5,14H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMNIRANZDQCCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20540498 | |

| Record name | 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99973-51-0 | |

| Record name | 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.